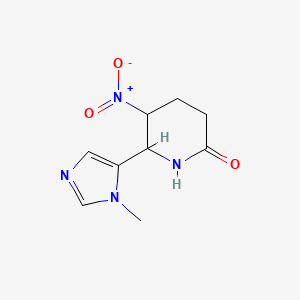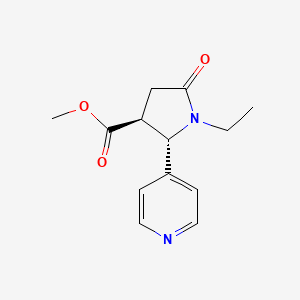
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one, also known as 6-MNI, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and a variety of organic solvents. 6-MNI has been found to have several biochemical and physiological effects, and is used in various laboratory experiments.
Applications De Recherche Scientifique
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has a wide range of scientific research applications. It has been used in the study of biochemical and physiological processes, as well as in the development of drugs and other compounds. It has also been used in the study of enzyme kinetics and in the development of vaccines and other immunological agents. 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has also been used in the study of cell differentiation and in the development of gene therapy.
Mécanisme D'action
The mechanism of action of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in biochemical and physiological processes. It is believed that 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one may act as a competitive inhibitor of certain enzymes, or as an agonist of certain receptors.
Biochemical and Physiological Effects
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has been found to have several biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, such as adenosine deaminase, and to act as an agonist of certain receptors, such as the serotonin receptor. It has also been found to have effects on cellular metabolism, as well as on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. It is also stable in a variety of solvents, and is soluble in water. Additionally, it has a wide range of scientific research applications. However, there are several limitations to the use of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one in laboratory experiments. It is not as effective as some other compounds, and can be toxic in high concentrations.
Orientations Futures
There are several potential future directions for the use of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one in scientific research. It could be used in the development of new drugs and other compounds, as well as in the study of enzyme kinetics and cell differentiation. Additionally, it could be used in the development of vaccines and other immunological agents, as well as in gene therapy. Finally, it could be used in the study of biochemical and physiological processes, as well as in the development of new diagnostic tools.
Méthodes De Synthèse
The synthesis of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is a multistep process that involves the reaction of 5-nitropiperidine with 1-methyl-1H-imidazole. This reaction is typically carried out in an organic solvent, such as chloroform or dichloromethane, at a temperature of around 80°C. The reaction of 5-nitropiperidine with 1-methyl-1H-imidazole yields 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one as the main product, with other minor byproducts.
Propriétés
IUPAC Name |
6-(3-methylimidazol-4-yl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-12-5-10-4-7(12)9-6(13(15)16)2-3-8(14)11-9/h4-6,9H,2-3H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJPYSLYWOBUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)



![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)


![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)